2-Chloro-N-[(7-methoxy-1-benzofuran-2-yl)methyl]acetamide
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Overview
Description
2-Chloro-N-[(7-methoxy-1-benzofuran-2-yl)methyl]acetamide is a synthetic organic compound that features a benzofuran ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(7-methoxy-1-benzofuran-2-yl)methyl]acetamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions.
Introduction of the Chloro Group: The chloro group is introduced via chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.
Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the benzofuran derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(7-methoxy-1-benzofuran-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzofuran ring can participate in oxidation and reduction reactions, altering its electronic properties and biological activity.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Derivatives with different substituents replacing the chloro group.
Oxidation: Oxidized benzofuran derivatives.
Reduction: Reduced benzofuran derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-Chloro-N-[(7-methoxy-1-benzofuran-2-yl)methyl]acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to the biological activity of the benzofuran ring.
Pharmacology: Research focuses on its interactions with biological targets and its potential therapeutic effects.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules with potential biological activity.
Material Science: Investigated for its potential use in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(7-methoxy-1-benzofuran-2-yl)methyl]acetamide involves its interaction with specific molecular targets in biological systems. The benzofuran ring is known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The chloro and acetamide groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-methoxy-N-methylacetamide: Similar in structure but lacks the benzofuran ring, resulting in different biological activity.
Benzofuran Derivatives: Compounds like psoralen and 8-methoxypsoralen, which also contain the benzofuran ring and exhibit biological activity.
Uniqueness
2-Chloro-N-[(7-methoxy-1-benzofuran-2-yl)methyl]acetamide is unique due to the combination of the benzofuran ring with the chloro and acetamide groups, which may result in distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-chloro-N-[(7-methoxy-1-benzofuran-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c1-16-10-4-2-3-8-5-9(17-12(8)10)7-14-11(15)6-13/h2-5H,6-7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOPOAMRVTZUFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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